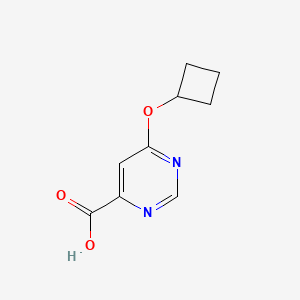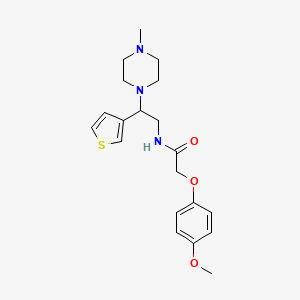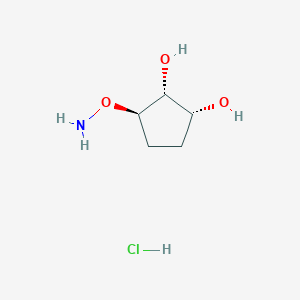![molecular formula C23H27N3O2 B2666197 N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775347-65-3](/img/structure/B2666197.png)
N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Wissenschaftliche Forschungsanwendungen
Bladder Cancer Therapy
Bladder cancer is a complex disease with diverse genetic backgrounds and clinical features. Targeted therapy directed at specific molecular pathways is a promising approach. Quinazoline derivatives, including compounds like erlotinib , gefitinib , afatinib , lapatinib , and vandetanib , have been approved for antitumor clinical use. These compounds exhibit varying properties based on the substituents and their positions on the cyclic structure. New quinazoline-based compounds are being designed and synthesized as potential drugs against bladder cancers .
Anti-Cancer Effects
Quinazolinone derivatives have demonstrated broad-spectrum anti-cancer effects. Specifically, compound 50 has selective inhibition activity in p53 mutant cancer cell lines, dictating mutant p53 function for apoptotic cell death .
Other Anti-Cancer Activities
Quinazoline derivatives, including the compound , have shown significant to moderate anti-cancer activity against various cancer cell lines. These effects are comparable to standard chemotherapeutic agents like doxorubicin and paclitaxel .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15-8-10-18(13-16(15)2)24-22(27)17-9-11-19-20(14-17)25(3)21-7-5-4-6-12-26(21)23(19)28/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOBKHWUOYECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B2666116.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)
![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)
![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)


![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)